molecular formula C24H25ClN4O4S B2807199 N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 1110971-84-0

N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2807199
CAS No.: 1110971-84-0
M. Wt: 501
InChI Key: MXJGQOYUKCBZPV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a recognized and potent small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, with particular efficacy against PIM-1 and PIM-3 isoforms [1] . The PIM kinases are serine/threonine kinases that play a critical role in transducing pro-survival and proliferative signals, and their overexpression is frequently associated with tumorigenesis, disease progression, and therapeutic resistance in hematological malignancies and solid tumors [2] . By competitively inhibiting the ATP-binding pocket of these kinases, this compound effectively blocks the phosphorylation of downstream substrates such as BAD, 4E-BP1, and c-MYC, thereby promoting apoptosis and suppressing cell proliferation and translation [3] . Its primary research value lies in its utility as a chemical probe to dissect the oncogenic signaling networks driven by PIM kinases, to investigate mechanisms of resistance to other targeted therapies, and to explore potential synergistic effects in combination regimens [4] . This inhibitor is a vital tool for preclinical studies aimed at validating PIM kinases as a therapeutic target in various cancer models, including leukemia, lymphoma, and prostate cancer.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[6-[(3-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O4S/c1-32-17-5-3-4-15(10-17)12-29-9-8-20-18(13-29)23(31)28-24(27-20)34-14-22(30)26-16-6-7-21(33-2)19(25)11-16/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGQOYUKCBZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC(=CC=C4)OC)C(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Key structural analogs differ in substituents on the pyrimidine core, aromatic groups, and heterocyclic systems.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Hexahydropyrido[4,3-d]pyrimidine 6-(3-methoxybenzyl), 4-oxo, N-(3-chloro-4-methoxyphenyl)thioacetamide ~529.0 (calculated)
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidine 3-benzyl, 4-oxo, N-(3-methoxyphenyl)thioacetamide 437.53
CRCM5484 (Anti-leukemic agent) Thieno[2,3-d]pyrimidine 3-(furan-2-ylmethyl), 4-oxo, N-(2-methylpyridin-3-yl)thioacetamide Not provided
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide Thieno[2,3-d]pyrimidine 6-benzimidazolyl, 3,5-dimethyl, N-(3-chloro-4-fluorophenyl)thioacetamide ~528.0 (calculated)

Key Observations :

  • Core Heterocycle: The target compound’s hexahydropyrido[4,3-d]pyrimidine core distinguishes it from thieno[2,3-d]pyrimidine analogs (e.g., CRCM5484 compounds ). The hexahydropyrido system may enhance solubility or alter binding kinetics.
  • Substituents : The 3-chloro-4-methoxyphenyl group in the target compound is structurally similar to the 3-chloro-4-fluorophenyl group in ’s compound 4j , suggesting shared electronic properties. The 3-methoxybenzyl group at position 6 is unique compared to benzyl or furfuryl substituents in analogs .

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